molecular formula C17H15FN2 B12047711 3-(4-(Dimethylamino)phenyl)-2-(3-fluorophenyl)acrylonitrile CAS No. 449-00-3

3-(4-(Dimethylamino)phenyl)-2-(3-fluorophenyl)acrylonitrile

Cat. No.: B12047711
CAS No.: 449-00-3
M. Wt: 266.31 g/mol
InChI Key: BXRRXWLGBINIFJ-XNTDXEJSSA-N
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Description

3-(4-(Dimethylamino)phenyl)-2-(3-fluorophenyl)acrylonitrile is a chemical compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a fluorophenyl group through an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Dimethylamino)phenyl)-2-(3-fluorophenyl)acrylonitrile typically involves the reaction of 4-(dimethylamino)benzaldehyde with 3-fluorobenzyl cyanide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Dimethylamino)phenyl)-2-(3-fluorophenyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or fluorophenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-(4-(Dimethylamino)phenyl)-2-(3-fluorophenyl)acrylonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(4-(Dimethylamino)phenyl)-2-(3-fluorophenyl)acrylonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(Dimethylamino)phenyl)-2-(4-fluorophenyl)acrylonitrile
  • 3-(4-(Dimethylamino)phenyl)-2-(2-fluorophenyl)acrylonitrile
  • 3-(4-(Dimethylamino)phenyl)-2-(3-chlorophenyl)acrylonitrile

Uniqueness

Compared to similar compounds, 3-(4-(Dimethylamino)phenyl)-2-(3-fluorophenyl)acrylonitrile is unique due to the specific positioning of the fluorine atom on the phenyl ring. This positioning can influence the compound’s electronic properties, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

449-00-3

Molecular Formula

C17H15FN2

Molecular Weight

266.31 g/mol

IUPAC Name

(Z)-3-[4-(dimethylamino)phenyl]-2-(3-fluorophenyl)prop-2-enenitrile

InChI

InChI=1S/C17H15FN2/c1-20(2)17-8-6-13(7-9-17)10-15(12-19)14-4-3-5-16(18)11-14/h3-11H,1-2H3/b15-10+

InChI Key

BXRRXWLGBINIFJ-XNTDXEJSSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC(=CC=C2)F

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC(=CC=C2)F

Origin of Product

United States

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